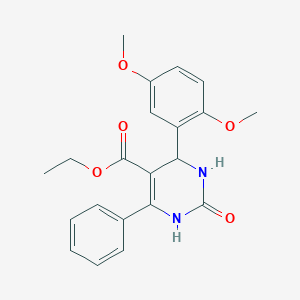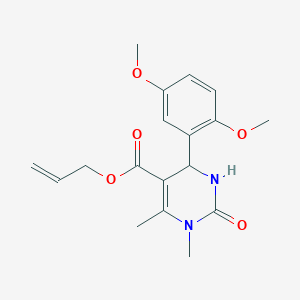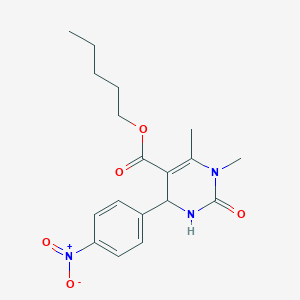![molecular formula C14H13FN2O2 B405901 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B405901.png)
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13FN2O2 It is a derivative of aniline, where the aniline core is substituted with a fluoro group at the 4-position, a methyl group at the 2-position, and a nitrobenzyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of the benzene ring, followed by a reduction to convert the acyl group to an alkane.
Substitution: Introduction of the fluoro and methyl groups at the respective positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-2-methyl-N-(4-aminobenzyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-2-methyl-1-nitrobenzene: Similar structure but lacks the aniline group.
N-methyl-2-fluoro-4-aminobenzamide: Contains a similar fluoro and methyl substitution pattern but differs in the functional groups attached to the benzene ring
Uniqueness
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13FN2O2 |
|---|---|
Molekulargewicht |
260.26g/mol |
IUPAC-Name |
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H13FN2O2/c1-10-8-12(15)4-7-14(10)16-9-11-2-5-13(6-3-11)17(18)19/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
HOKFYGNOWFBTBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(3-chloroanilino)carbonyl]-2-({4-nitrobenzoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B405818.png)




![2-[(2-Cyanobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B405825.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405828.png)
![1-[1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B405829.png)
![N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B405830.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B405835.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-phenylbenzamide](/img/structure/B405838.png)
![2-methoxy-5-nitro-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B405840.png)
![1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B405841.png)
